molecular formula C14H13NO4 B1673745 Kokusaginine CAS No. 484-08-2

Kokusaginine

Cat. No.: B1673745
CAS No.: 484-08-2
M. Wt: 259.26 g/mol
InChI Key: JBRXRVFXQIKPEA-UHFFFAOYSA-N
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Description

Kokusaginine is a bioactive alkaloid extracted from various plant sources, including Ruta graveolens L. and Ptelea trifoliata. It is characterized by its trimethoxyfuroquinoline structure, which contributes to its diverse biological activities . This compound has garnered significant interest due to its potential therapeutic applications and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of kokusaginine involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources. The process includes:

Chemical Reactions Analysis

Kokusaginine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Properties

Kokusaginine exhibits a wide range of biological activities, making it a candidate for various therapeutic applications. Below are some key pharmacological properties:

  • Antiviral Activity : this compound has demonstrated antiviral effects against hepatitis C virus (HCV) with an IC50 value of 6.4 μg/mL, indicating its potential as an antiviral agent in treating HCV infections .
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit the activation of the PI3K/AKT signaling pathway, which is crucial in the development of renal fibrosis. This suggests its utility in managing inflammatory conditions and fibrosis .
  • Anticancer Properties : this compound has shown promise in inhibiting the proliferation of cancer cells, particularly multi-drug-resistant breast cancer cells (MCF-7/ADR). It also inhibits P-glycoprotein function, which is often implicated in drug resistance .
  • Neuroprotective Effects : The compound has been evaluated for its potential as an anti-Alzheimer's disease agent by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegeneration .
  • Antiparasitic Activity : this compound has shown effectiveness against various protozoan parasites, including Plasmodium falciparum and Trypanosoma cruzi, highlighting its potential in treating malaria and Chagas disease .

Case Study 1: Anti-inflammatory Activity

A study investigated the effect of this compound on renal fibrosis in animal models. The results indicated significant reductions in fibrosis markers and inflammation, supporting its use as a therapeutic agent for kidney diseases. The compound was found to effectively modulate inflammatory pathways, providing a basis for further clinical studies .

Case Study 2: Anticancer Efficacy

In vitro experiments demonstrated that this compound effectively inhibited the growth of MCF-7/ADR breast cancer cells. The compound's ability to overcome drug resistance mechanisms was attributed to its interaction with P-glycoprotein, suggesting a novel approach for treating resistant cancer types .

Case Study 3: Neuroprotective Potential

This compound was evaluated for its inhibitory effects on AChE and BChE in a laboratory setting. The findings revealed that it could serve as a lead compound for developing new treatments for Alzheimer's disease due to its significant inhibitory action against these enzymes .

Comparative Data Table

The following table summarizes the key applications and findings related to this compound:

ApplicationMechanism of ActionKey Findings
AntiviralInhibition of viral replicationIC50 = 6.4 μg/mL against HCV
Anti-inflammatoryInhibition of PI3K/AKT pathwayReduces renal fibrosis markers
AnticancerInhibition of cell proliferationEffective against MCF-7/ADR cells
NeuroprotectiveAChE and BChE inhibitionPotential anti-Alzheimer's agent
AntiparasiticDirect action on protozoan parasitesEffective against Plasmodium and Trypanosoma

Mechanism of Action

Kokusaginine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Kokusaginine is unique among furoquinoline alkaloids due to its specific trimethoxy substitution pattern. Similar compounds include:

Biological Activity

Kokusaginine, a bioactive compound derived from Ruta graveolens and other plants, has garnered significant attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.

Pharmacokinetics and Bioavailability

Recent studies have emphasized the importance of understanding the pharmacokinetics (PK) of this compound, particularly its bioavailability and metabolic stability. A study conducted on Sprague Dawley rats utilized ultra-high-performance liquid chromatography (UPLC) to quantify this compound in plasma and tissue homogenates. Key findings include:

  • Absolute Bioavailability : 71.13 ± 12.75%, indicating favorable oral absorption.
  • Sex-Specific Variability : Significant differences in PK parameters were observed based on sex, affecting the Area Under the Moment Curve (AUMC) in both plasma and brain tissue (p < 0.05) .

These findings suggest that gender differences play a crucial role in the metabolism and distribution of this compound, underscoring the need for sex-specific assessments in clinical applications.

Anticancer Activity

This compound exhibits promising anticancer properties, particularly against various human cancer cell lines. Research highlights include:

  • Cytotoxicity : this compound showed selective cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231), with IC50 values indicating significant inhibition of cell proliferation .
  • Mechanism of Action : The compound induces apoptosis in multidrug-resistant cancer cells by inhibiting tubulin assembly and reducing P-glycoprotein (P-gp) levels, which are associated with drug resistance .

The following table summarizes the cytotoxic effects of this compound on different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-720Induction of apoptosis
MDA-MB-23125Inhibition of tubulin assembly
K562 (CML)30Selective cytotoxicity

Cholinesterase Inhibition

This compound has been identified as a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease due to its cholinesterase inhibitory activity:

  • Acetylcholinesterase (AChE) Inhibition : IC50 = 70.24 ± 2.87 µg/mL.
  • Butyrylcholinesterase (BChE) Inhibition : IC50 = 61.40 ± 3.67 µg/mL .

Molecular docking studies revealed that this compound interacts with key residues in the active sites of AChE and BChE, suggesting its potential as a lead compound for developing anti-Alzheimer agents.

Antibacterial Activity

In addition to its anticancer properties, this compound exhibits antibacterial effects against pathogens such as Streptococcus mutans and Streptococcus sobrinus. The methanolic extract from which this compound is derived demonstrated significant antibacterial activity, highlighting its potential use in dental care and infection control .

Properties

IUPAC Name

4,6,7-trimethoxyfuro[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-16-11-6-9-10(7-12(11)17-2)15-14-8(4-5-19-14)13(9)18-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRXRVFXQIKPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C3C=COC3=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197506
Record name Kokusaginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484-08-2
Record name Kokusaginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=484-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kokusaginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kokusaginine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Kokusaginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KOKUSAGININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG1753DK5H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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